molecular formula C14H20Br2N4O B133093 Pyrithiamine CAS No. 534-64-5

Pyrithiamine

货号: B133093
CAS 编号: 534-64-5
分子量: 420.14 g/mol
InChI 键: DMVBWVASDWGFNH-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrithiamine is a synthetic compound that acts as an antivitamin, specifically targeting thiamine (vitamin B1). It is known for its ability to induce thiamine deficiency by inhibiting thiamine metabolism. This compound is often used in scientific research to study the effects of thiamine deficiency and related neurological disorders.

准备方法

Synthetic Routes and Reaction Conditions: Pyrithiamine can be synthesized through a multi-step chemical process. One common method involves the reaction of 2-methyl-4-amino-5-hydroxymethylpyrimidine with 2-bromo-4’-methylacetophenone under basic conditions to form the intermediate compound. This intermediate is then reacted with thiosemicarbazide to yield this compound .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity of the final product .

化学反应分析

Enzymatic Phosphorylation by Thiamine Pyrophosphokinase

Pyrithiamine serves as a substrate for thiamine pyrophosphokinase (TPK), which catalyzes the transfer of a pyrophosphate group from ATP to thiamine. Key findings:

  • Reaction : this compound + ATP → this compound pyrophosphate (PP-Pyr) + AMP

  • Kinetic Evidence : Coupled enzyme assays confirmed AMP production when this compound replaced thiamine, demonstrating enzymatic activity .

  • Structural Confirmation : X-ray crystallography revealed PP-Pyr bound to TPK’s active site, confirming its formation .

  • Mass Spectrometry : Direct identification of PP-Pyr in reaction mixtures validated the product .

Table 1: Enzymatic Parameters for this compound Phosphorylation

EnzymeSubstrateProductKd (ATP)Evidence Method
Thiamine pyrophosphokinaseThis compoundThis compound pyrophosphate12 µMITC, Crystallography

Table 2: Key Synthetic Routes for this compound Derivatives

CompoundMethodYieldPurity Issues
This compoundQuaternization of 13 + 12 ModerateContamination with byproducts
Neothis compoundOptimized solvent conditionsHighPure product

Competitive Inhibition of Thiamine-Dependent Pathways

This compound disrupts thiamine metabolism by acting as a competitive inhibitor:

  • Mechanism : PP-Pyr competes with thiamine pyrophosphate (TPP) for binding to TPP-dependent enzymes (e.g., transketolase, pyruvate decarboxylase) .

  • Biological Impact :

    • Reduces cerebral TPP levels by >70% in rats, mimicking Wernicke-Korsakoff syndrome .

    • Inhibits neurogenesis in hippocampal and subventricular zones via impaired cell proliferation .

Ligand Binding and Transport Interactions

This compound interacts with bacterial transporters and enzymes:

  • Binding Affinity : Binds to Shewanella woodyi PnuT transporter with Kd = 4.4 µM (ITC data) .

  • Substrate Specificity : Unlike phosphorylated thiamine derivatives (TMP, TPP), this compound is recognized due to its uncharged hydroxyl group .

Table 3: Ligand Binding Constants for PnuT Transporter

LigandKd (µM)Transport Efficiency
Thiamine12High
This compound4.4Moderate
Oxythiamine129Low

Metabolic Trapping in Cells

This compound’s phosphorylation enables intracellular retention, exacerbating thiamine deficiency:

  • Trapping Mechanism : PP-Pyr cannot serve as a coenzyme, leading to accumulation and inhibition of TPP-dependent pathways .

  • Cellular Consequences :

    • Disrupts carbohydrate metabolism and NAD⁺ regeneration .

    • Induces apoptosis in neural progenitor cells at micromolar concentrations .

科学研究应用

Pyrithiamine in Neurological Research

This compound is primarily used to induce thiamine deficiency in animal models, which is crucial for studying conditions such as Korsakoff's syndrome and Alzheimer's disease.

Korsakoff's Syndrome Model

Korsakoff's syndrome is characterized by severe memory impairment due to thiamine deficiency, often associated with chronic alcoholism. Researchers have developed an animal model using this compound to simulate this condition.

  • Study Overview : In a study involving 18 rats, a thiamine-deficient diet was combined with daily intraperitoneal injections of this compound (0.25 mg/ml) for 14 days. The animals exhibited significant weight loss and neurological symptoms indicative of Korsakoff's syndrome .
  • Findings : The results showed that this compound effectively induced retrograde and anterograde amnesia, providing a valuable model for understanding the underlying mechanisms of memory disorders associated with thiamine deficiency.

Alzheimer's Disease Research

This compound has also been used to investigate Alzheimer's disease pathologies, particularly the accumulation of β-amyloid plaques and tau phosphorylation.

  • Experimental Design : In a study involving both wild-type and APP/PS1 transgenic mice, this compound treatment led to increased β-amyloid accumulation and tau phosphorylation, mimicking Alzheimer's-like pathology .
  • Results : The findings suggest that this compound can exacerbate cognitive deficits associated with Alzheimer's disease by impairing memory and promoting neurodegenerative changes .

Effects on Thiamine Metabolism

This compound's role as a thiamine antagonist has been extensively studied to understand its impact on thiamine metabolism and related physiological processes.

Neurotransmitter Release

Research has shown that this compound-induced thiamine deficiency affects glutamate release in the brain.

  • Study Insights : A study demonstrated that the electrically-stimulated release of glutamate from hippocampal slices was significantly reduced in this compound-treated rats compared to controls . This alteration may contribute to the neurological deficits observed in thiamine deficiency conditions.

Tissue Uptake Studies

Investigations into how this compound affects tissue uptake of thiamine reveal critical insights into its mechanism of action.

  • Data Summary : A study indicated that liver thiamine levels decreased significantly in rats treated with this compound, underscoring its effectiveness in inducing thiamine deficiency .

Genetic Applications in Microbiology

This compound has also found applications in microbiological research, particularly as a selectable marker in genetic studies.

Resistance Gene Studies

The cloning of the this compound resistance gene (ptrA) from Aspergillus oryzae has implications for genetic engineering and transformation studies.

  • Research Findings : The ptrA gene serves as a dominant selectable marker for transformation processes, facilitating the development of genetically modified strains for various applications in biotechnology .

Summary Table of this compound Applications

Application AreaModel/Study TypeKey Findings
Neurological DisordersKorsakoff's Syndrome ModelInduces memory impairment; significant weight loss
Alzheimer's DiseaseAPP/PS1 Transgenic MiceIncreases β-amyloid accumulation; exacerbates tau pathology
Neurotransmitter StudiesHippocampal Slice ExperimentsDecreased glutamate release; impacts neurotransmission
Microbial GeneticsAspergillus oryzae StudiesCloning of ptrA gene; use as selectable marker

作用机制

Pyrithiamine exerts its effects by inhibiting the enzyme thiamine pyrophosphokinase, which is responsible for converting thiamine to its active form, thiamine pyrophosphate. This inhibition leads to a decrease in thiamine pyrophosphate levels, resulting in thiamine deficiency. The compound also interferes with thiamine transport into cells, further exacerbating the deficiency .

相似化合物的比较

    Oxythiamine: Another thiamine analog that inhibits thiamine-dependent enzymes.

    Amprolium: A thiamine antagonist used in veterinary medicine.

    3-Deazathiamine: A synthetic thiamine analog with similar inhibitory effects.

Comparison: Pyrithiamine is unique in its ability to cross the blood-brain barrier, making it particularly useful for studying neurological effects of thiamine deficiency. Unlike oxythiamine, which primarily affects peripheral tissues, this compound’s impact on the central nervous system makes it a valuable tool in neurobiological research .

生物活性

Pyrithiamine is a synthetic thiamine antagonist that has garnered attention due to its biological activity and potential applications in research and medicine. This article explores the compound's mechanisms, effects on various biological systems, and its use in animal models, particularly focusing on its role in inducing thiamine deficiency and neurological disorders.

This compound primarily acts by inhibiting thiamine-dependent enzymes, which are crucial for various metabolic pathways. It competes with thiamine for binding sites on thiamine pyrophosphokinase, leading to decreased levels of thiamine pyrophosphate (TPP), the active form of thiamine. This inhibition disrupts metabolic processes such as carbohydrate metabolism and energy production, ultimately resulting in cellular dysfunction and death in susceptible organisms like bacteria and fungi .

1. Toxicity to Microorganisms

This compound exhibits significant toxicity to various microorganisms, including bacteria and fungi. Studies have demonstrated that even small concentrations can inhibit the growth of these organisms, making it a candidate for further exploration as an antifungal or antibacterial agent .

2. Neurological Implications

In animal models, this compound-induced thiamine deficiency has been linked to neurological disorders resembling Wernicke-Korsakoff syndrome. This condition is characterized by severe memory deficits, ataxia, and other cognitive impairments due to thiamine's essential role in neuronal function .

Animal Models of Thiamine Deficiency

A notable study involved administering this compound to rats to create a model for Korsakoff’s syndrome. The rats were placed on a thiamine-deficient diet supplemented with this compound over a 14-day period. Behavioral assessments indicated significant cognitive impairments post-treatment, with observable weight loss and neurological symptoms .

Table 1: Summary of Animal Model Findings

ParameterControl Group (Thiamine)This compound Group (Thiamine Deficient)
Average Body Weight (g)415.42Declined significantly after day 8
Neurological SymptomsNoneSeizures observed post-treatment
Cognitive FunctionNormalImpaired memory and learning

Effects on Brain Structure

Research utilizing MRI and MRS techniques revealed that this compound treatment led to significant structural changes in the brains of treated rats. Notable findings included enlargement of the dorsal ventricles and increased signal intensities in critical brain regions associated with memory processing, such as the thalamus and mammillary nuclei .

Table 2: MRI Findings Post-Treatment

Imaging TechniqueObserved ChangesTime Point
MRIEnlargement of dorsal ventriclesDay 18
MRSDecreased N-acetylaspartate levelsDay 35

Potential Applications

Given its ability to induce thiamine deficiency and mimic associated neurological conditions, this compound has potential applications in studying neurodegenerative diseases and cognitive impairments. It serves as a valuable tool for understanding the biochemical pathways influenced by thiamine metabolism and exploring therapeutic interventions for conditions like Wernicke-Korsakoff syndrome.

属性

IUPAC Name

2-[1-[(4-amino-2-methylpyrimidin-5-yl)methyl]-2-methylpyridin-1-ium-3-yl]ethanol;bromide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N4O.2BrH/c1-10-12(5-7-19)4-3-6-18(10)9-13-8-16-11(2)17-14(13)15;;/h3-4,6,8,19H,5,7,9H2,1-2H3,(H2,15,16,17);2*1H/q+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVBWVASDWGFNH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=[N+]1CC2=CN=C(N=C2N)C)CCO.Br.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Br2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80968058
Record name Pyrithiamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80968058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

534-64-5
Record name Pyridinium, 1-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-3-(2-hydroxyethyl)-2-methyl-, bromide, hydrobromide (1:1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=534-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrithiamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrithiamin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400971
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrithiamin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76271
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrithiamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80968058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-ammonio-2-methylpyrimidin-5-yl)-3-(2-hydroxyethyl)-2-methylpyridinium dibromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.824
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYRITHIAMINE BROMIDE HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JB3029BJ7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrithiamine
Reactant of Route 2
Reactant of Route 2
Pyrithiamine
Reactant of Route 3
Pyrithiamine
Reactant of Route 4
Reactant of Route 4
Pyrithiamine
Reactant of Route 5
Pyrithiamine
Reactant of Route 6
Pyrithiamine
Customer
Q & A

Q1: How does pyrithiamine interact with thiamine metabolism?

A1: this compound acts as an antagonist of thiamine, interfering with its metabolic pathway. [, ] It does so by acting as a substrate for the enzyme thiamine pyrophosphokinase, which typically converts thiamine into its active form, thiamine pyrophosphate (TPP). Instead of forming TPP, the enzyme produces this compound pyrophosphate (PTPP). [, ]

Q2: What are the consequences of PTPP formation?

A2: PTPP acts as a competitive inhibitor of TPP-dependent enzymes, disrupting crucial metabolic processes that rely on thiamine. [, , , ] This interference leads to a state of functional thiamine deficiency, even if thiamine levels appear normal.

Q3: What are the downstream effects of this compound-induced thiamine deficiency?

A3: this compound-induced thiamine deficiency leads to a range of neurological and physiological consequences. These include:

  • Neurological symptoms: Ataxia, convulsions, loss of righting reflex, and impairments in learning and memory, mimicking symptoms observed in Wernicke-Korsakoff Syndrome. [, , , , , , , , , , , , , , ]
  • Biochemical changes: Decreased activities of thiamine-dependent enzymes like α-ketoglutarate dehydrogenase (αKGDH) and transketolase, leading to altered carbohydrate and amino acid metabolism. [, , , , , , , , ]
  • Cellular changes: Edema and degeneration of glial cells (astrocytes and oligodendrocytes), myelin sheath disintegration, and neuronal damage in specific brain regions, particularly the thalamus, inferior colliculus, and mammillary bodies. [, , , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C11H13BrN4OS, and its molecular weight is 329.24 g/mol.

Q5: Is there evidence of this compound resistance in microorganisms?

A5: Yes, some microorganisms have developed resistance to this compound. Studies have shown that resistant strains of Staphylococcus aureus [, ] and Escherichia coli [] exhibit increased thiamine biosynthesis compared to their sensitive counterparts. This increased synthesis potentially allows them to overcome the inhibitory effects of this compound on thiamine metabolism.

Q6: How do structural modifications of this compound influence its activity?

A7: Studies comparing this compound with another thiamine antagonist, oxythiamine, highlight the importance of structural features for activity. While this compound consistently induced neurological symptoms and biochemical changes in animal models, oxythiamine had milder or different effects. [, , , , , , , ] These differences are likely related to their abilities to cross the blood-brain barrier and be phosphorylated into their active forms. [, , ]

Q7: What experimental models are used to study this compound-induced thiamine deficiency?

A7: Researchers utilize various in vitro and in vivo models to investigate this compound’s effects:

  • Cell cultures: Neuronally differentiated rat PC-12 cells have been used to study the mechanisms of this compound-induced apoptosis. []
  • Animal models: Rodent models, particularly rats and mice, are frequently employed to induce thiamine deficiency by combining a thiamine-deficient diet with this compound injections. These models allow researchers to study the neurological, biochemical, and behavioral consequences of thiamine deficiency and its potential mechanisms. [, , , , , , , , , , , , , , ]

Q8: What are the toxicological effects of this compound?

A9: this compound administration, particularly in conjunction with a thiamine-deficient diet, can induce a range of neurological symptoms in animal models, including ataxia, convulsions, and death. [, , , , , , , , , , , , , , ] These effects underscore the importance of careful dosage control and monitoring in experimental settings.

Q9: What is the historical significance of this compound research?

A10: this compound has been instrumental in understanding the crucial role of thiamine in various metabolic processes and the consequences of its deficiency. Studies utilizing this compound have shed light on the pathogenesis of Wernicke-Korsakoff syndrome, a neurological disorder caused by severe thiamine deficiency. [, , , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。